2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
Description
This compound is an acetamide derivative featuring a trifluoromethyl-substituted phenyl ring and a furan-2-ylmethylamino group. Its molecular formula is C₁₄H₁₄ClF₃N₂O₂ (molecular weight: ~332.71), and it exists as a hydrochloride salt to enhance solubility and stability . Structurally, the trifluoromethyl group (CF₃) is an electron-withdrawing substituent that increases lipophilicity and metabolic resistance, while the furan moiety may contribute to π-π interactions or hydrogen bonding in biological systems .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2.ClH/c15-14(16,17)11-5-1-2-6-12(11)19-13(20)9-18-8-10-4-3-7-21-10;/h1-7,18H,8-9H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBHJZXTZMEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CNCC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride typically involves the reaction of furan-2-ylmethylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Structural Analogs with Trifluoromethylphenyl Substitutions
2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride (CAS 1049751-46-3)
- Structure: Replaces the furan-2-ylmethyl group with a butan-2-ylamino substituent.
- This substitution increases hydrophobicity (higher logP) compared to the furan-containing compound .
- Molecular Weight : 293.74 g/mol vs. 332.71 g/mol for the target compound.
2-(Methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
- Structure: Substitutes the furan-2-ylmethyl group with a smaller methylamino group.
- Key Differences: The methyl group reduces steric bulk, possibly enhancing binding to compact active sites.
Analogs with Furan-2-ylmethylamino Groups
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide (CAS 900641-80-7)
- Structure : Differs in the phenyl substitution (4-chloro-3-CF₃ vs. 2-CF₃).
- Key Differences : The para-chloro substituent introduces additional steric and electronic effects, which may alter receptor affinity or metabolic pathways .
- Molecular Weight : 332.71 g/mol (identical to the target compound).
N-(2-Bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride
- Structure : Replaces the trifluoromethylphenyl group with a bromophenyl ring.
- Key Differences : Bromine’s larger atomic radius and polarizability may enhance halogen bonding but reduce metabolic stability compared to CF₃ .
Analogs with Varied Acetamide Substituents
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS 656227-27-9)
- Structure : Contains a chloroacetamide and trifluoromethoxy group.
- The chloro substituent increases electrophilicity, which may affect reactivity .
2-Chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide (CAS 1306606-27-8)
- Structure : Incorporates a furan-2-ylmethoxy-methylphenyl group.
- Key Differences : The extended ether chain adds flexibility and may improve solubility but could reduce membrane permeability .
Pharmacological and Physicochemical Properties
Notes:
Biological Activity
The compound 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride (CAS No. 838093-46-2) is a synthetic derivative with potential biological activity, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C14H13F3N2O2
- Molecular Weight : 298.26 g/mol
- Synonyms : 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide; Acetamide, 2-[(2-furanylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]-
Research indicates that compounds similar to 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide often exhibit diverse biological activities, including:
- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, structural analogs have demonstrated IC50 values in the low micromolar range, indicating potent antitumor properties.
- Antiviral Properties : Compounds with furan moieties have been studied for their ability to inhibit viral replication, particularly in the context of SARS-CoV-2. Research has identified non-peptidomimetic inhibitors targeting viral proteases that may be structurally related to this compound.
- Binding Affinity : The compound's structure suggests potential interactions with specific biomolecular targets, such as receptors involved in pain modulation and inflammatory responses.
Case Studies
-
Antitumor Efficacy :
- A study reported that a related compound exhibited an IC50 of 1.55 μM against cancer cell lines, demonstrating its potential as a chemotherapeutic agent .
- Another investigation into thiazole-bearing molecules highlighted the importance of structural modifications for enhancing cytotoxicity against cancer cells .
- Antiviral Activity :
Structure-Activity Relationship (SAR)
The biological activity of this class of compounds is heavily influenced by their chemical structure. Key points include:
- The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency.
- Modifications in the furan ring can lead to significant changes in biological activity.
| Compound Structure | Biological Activity | IC50 Value |
|---|---|---|
| 2-Furanylmethyl derivative | Antitumor | 1.55 μM |
| Trifluoromethyl phenyl derivative | Antiviral | < 1 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
